molecular formula C20H19N3O3S B11277556 4-Methoxy-1-(2-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide

4-Methoxy-1-(2-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B11277556
M. Wt: 381.4 g/mol
InChI Key: MJAWQWSIRKXLNW-UHFFFAOYSA-N
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Description

4-Methoxy-1-(2-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with a unique structure that includes methoxy, methylphenyl, methylsulfanyl, and dihydropyridazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-(2-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the pyridazine ring, followed by the introduction of the methoxy, methylphenyl, and methylsulfanyl groups through various chemical reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-(2-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and other interactions makes it a valuable tool for probing biological systems.

Medicine

In medicine, 4-Methoxy-1-(2-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide may be investigated for its potential therapeutic properties. Its unique structure could lead to the development of new drugs with specific targets and mechanisms of action.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Methoxy-1-(2-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2-methyl-1-methylsulfanyl-benzene
  • 1-(4-Methoxy-2-methylphenyl)ethanone
  • 2-(4-Methylsulfonylphenyl)ethylamine

Uniqueness

Compared to similar compounds, 4-Methoxy-1-(2-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide stands out due to its complex structure, which includes multiple functional groups

Properties

Molecular Formula

C20H19N3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

4-methoxy-1-(2-methylphenyl)-N-(2-methylsulfanylphenyl)-6-oxopyridazine-3-carboxamide

InChI

InChI=1S/C20H19N3O3S/c1-13-8-4-6-10-15(13)23-18(24)12-16(26-2)19(22-23)20(25)21-14-9-5-7-11-17(14)27-3/h4-12H,1-3H3,(H,21,25)

InChI Key

MJAWQWSIRKXLNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=CC=CC=C3SC)OC

Origin of Product

United States

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